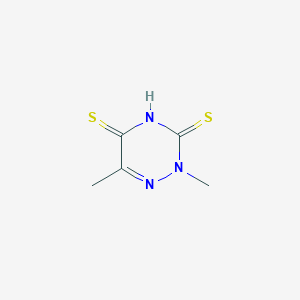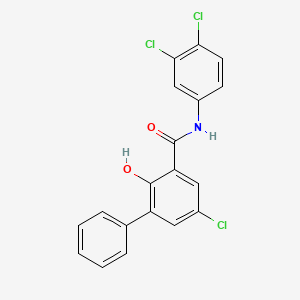
(1,1'-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy- is a complex organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with various substituents, including a carboxamide group, chlorine atoms, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: In an industrial setting, the production of (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy- may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
(1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy- can be compared with other biphenyl derivatives to highlight its uniqueness:
Similar Compounds: Examples include (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(4-chlorophenyl)-2-hydroxy- and (1,1’-Biphenyl)-3-carboxamide, 5-chloro-N-(3,4-dimethylphenyl)-2-hydroxy-.
Uniqueness: The presence of specific substituents, such as the 3,4-dichlorophenyl group, imparts unique chemical properties and potential biological activities to the compound.
Eigenschaften
CAS-Nummer |
5212-99-7 |
|---|---|
Molekularformel |
C19H12Cl3NO2 |
Molekulargewicht |
392.7 g/mol |
IUPAC-Name |
5-chloro-N-(3,4-dichlorophenyl)-2-hydroxy-3-phenylbenzamide |
InChI |
InChI=1S/C19H12Cl3NO2/c20-12-8-14(11-4-2-1-3-5-11)18(24)15(9-12)19(25)23-13-6-7-16(21)17(22)10-13/h1-10,24H,(H,23,25) |
InChI-Schlüssel |
XTQLFZDSLTWTPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B14732138.png)


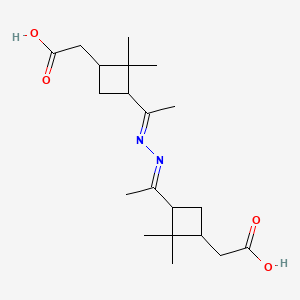
![[2-(Methylselanyl)phenyl]methanol](/img/structure/B14732170.png)
![4-[2-(Naphthalen-1-ylmethylidene)hydrazinyl]benzenesulfonic acid](/img/structure/B14732174.png)
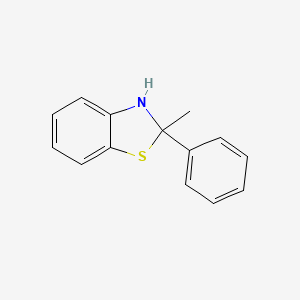
![([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone](/img/structure/B14732183.png)
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)
![ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B14732194.png)
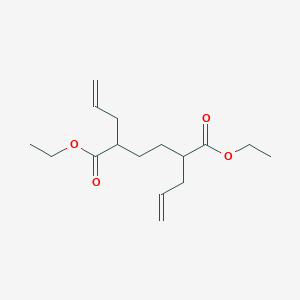
![5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14732212.png)
